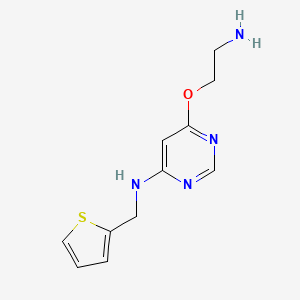
6-(2-aminoethoxy)-N-(thiophen-2-ylmethyl)pyrimidin-4-amine
Descripción general
Descripción
6-(2-aminoethoxy)-N-(thiophen-2-ylmethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H14N4OS and its molecular weight is 250.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-(2-aminoethoxy)-N-(thiophen-2-ylmethyl)pyrimidin-4-amine is a synthetic compound belonging to the pyrimidine family, which has garnered interest due to its potential biological activities. This compound, identified by the CAS number 2098033-59-9, exhibits a molecular formula of C11H14N4OS and a molecular weight of 250.32 g/mol . The structure includes an aminoethoxy group and a thiophenylmethyl moiety, which may contribute to its biological properties.
The biological activity of pyrimidine derivatives often involves:
- Enzyme Inhibition : Many pyrimidine compounds act as inhibitors of cyclooxygenases (COX), which are critical in the inflammatory process. For instance, some analogs have shown IC50 values ranging from 0.84 to 1.39 μM for COX-2 inhibition .
- Receptor Binding : The presence of amino and ether functionalities may enhance binding affinity to specific receptors or enzymes, modulating their activity.
Case Studies and Research Findings
- Antimicrobial Activity : Similar pyrimidine derivatives have been evaluated for antimicrobial properties. For example, compounds with thiophene rings have shown promising results against various bacterial strains.
- Anti-inflammatory Effects : In studies focusing on COX inhibition, certain pyrimidine derivatives demonstrated significant reductions in prostaglandin E2 (PGE2) levels, indicating potential anti-inflammatory effects. One study reported reductions in PGE2 levels by up to 98% for highly active compounds .
- Anticancer Potential : Pyrimidine derivatives have been explored for their anticancer properties. For instance, compounds that inhibit specific kinases involved in cancer cell proliferation have shown efficacy in preclinical models.
Data Table: Biological Activity Comparison
| Compound Name | IC50 (μM) | Activity Description |
|---|---|---|
| This compound | TBD | Potential COX inhibitor |
| 6-(2-aminoethoxy)-N-(3-ethoxypropyl)pyrimidin-4-amine | 0.84 - 1.39 | Moderate COX-2 inhibition |
| 6-(thiophen-2-yl)pyrimidin-4-amine | TBD | Antimicrobial activity against bacteria |
Propiedades
IUPAC Name |
6-(2-aminoethoxy)-N-(thiophen-2-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c12-3-4-16-11-6-10(14-8-15-11)13-7-9-2-1-5-17-9/h1-2,5-6,8H,3-4,7,12H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSNHUBVYWWMMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC2=CC(=NC=N2)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















